3-(Trifluoromethyl)isonicotinonitrile
Overview
Description
“3-(Trifluoromethyl)isonicotinonitrile” is a chemical compound with the molecular formula C7H3F3N2 . It has an average mass of 172.107 Da and a monoisotopic mass of 172.024826 Da . The trifluoromethyl group in this compound is a functional group that has the formula -CF3 .
Synthesis Analysis
The synthesis of trifluoromethyl compounds often involves the use of various reagents and methods . For instance, an efficient method of synthesizing 2-trifluoromethylindoles from indoles with easy-to-handle, cheap, and low-toxic CF3SO2Na under metal-free conditions has been described . This method selectively introduces trifluoromethyl to indoles on the C2 position .Molecular Structure Analysis
The molecular structure of “this compound” consists of seven carbon atoms, three fluorine atoms, and two nitrogen atoms .Chemical Reactions Analysis
The trifluoromethyl group in “this compound” can participate in various chemical reactions. For instance, transition metal-mediated construction of C(sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons has been reported .Scientific Research Applications
Synthesis of Fluorinated Compounds
3-(Trifluoromethyl)isonicotinonitrile plays a critical role in synthesizing fluorinated compounds, particularly in the formation of 2-trifluoromethylindoles. Zhang and Studer (2014) demonstrated that these transformations, crucial for producing compounds with desired chemical properties, can occur without transition metals and yield products with excellent diastereoselectivity (Zhang & Studer, 2014).
Development of Pharmaceuticals and Agrochemicals
The trifluoromethyl group, where this compound is often utilized, is increasingly important in designing pharmaceutical and agrochemical compounds. Cho et al. (2010) note that this group acts as a powerful electron density attractor within molecular frameworks, influencing interactions between small molecules and proteins. Their research provides an efficient method for adding trifluoromethyl groups to a wide range of aryl substrates (Cho et al., 2010).
Photocatalysis and Environmental Remediation
Graphitic carbon nitride, a material linked to this compound, is extensively studied for applications in solar energy conversion and environmental remediation. Ong et al. (2016) detail its potential in artificial photosynthesis, water splitting, photofixation of CO2, and environmental decontamination, highlighting its promising electronic and optical properties for sustainable solutions (Ong et al., 2016).
Organic Synthesis and Ligand Behavior
In organic synthesis, this compound acts as a versatile ligand in creating coordination polymers and complexes. Zhao et al. (2017) explored its use as a mono- and bidentate ligand in transition metal complexes, contributing to the development of new metal-organic frameworks (Zhao et al., 2017).
Novel Fluorinated Compounds Synthesis
This compound is also integral in synthesizing novel fluorinated compounds, with unexpected reactions leading to new chemical entities. For instance, Shevchenko et al. (2003) reported the unexpected formation of a novel fluorinated triene, highlighting the compound's unpredictability and potential in creating new molecular structures (Shevchenko et al., 2003).
Future Directions
The future directions in the field of trifluoromethylation reactions, including those involving “3-(Trifluoromethyl)isonicotinonitrile”, are expected to enrich the community towards further improvements in the field of trifluoromethylation reactions, in turn improving the propensity towards further development of agrochemical drugs .
Properties
IUPAC Name |
3-(trifluoromethyl)pyridine-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3N2/c8-7(9,10)6-4-12-2-1-5(6)3-11/h1-2,4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFMPLZEHJZSPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C#N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.